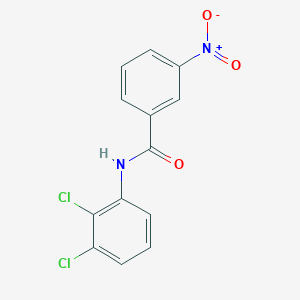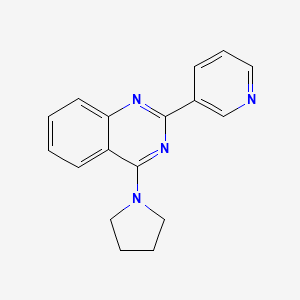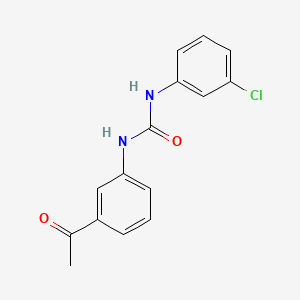![molecular formula C13H12N6OS B5573352 5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5573352.png)
5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a useful research compound. Its molecular formula is C13H12N6OS and its molecular weight is 300.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07933020 g/mol and the complexity rating of the compound is 420. The solubility of this chemical has been described as 38.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have explored the synthetic pathways to create 5,7-dimethyl-N'-(2-thienylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide derivatives. For instance, the synthesis of diheterocyclic compounds based on 2-thioacetohydrazide derivatives has been described, showcasing the versatility of these compounds in forming triazoles, oxadiazoles, and thiadiazoles. These syntheses involve reactions that lead to the formation of compounds with potential biological activity or materials with specific physical properties (Liu et al., 2008).
Antimicrobial and Fungicidal Activities
Several studies have focused on evaluating the antimicrobial and fungicidal activities of triazolopyrimidine derivatives. For example, new thienopyrimidine derivatives have been synthesized and tested for their antimicrobial properties, revealing pronounced activity against certain strains of bacteria and fungi (Bhuiyan et al., 2006). Moreover, novel triazolopyrimidine-thiadiazole diheterocyclic compounds have been designed and synthesized, with some showing excellent fungicidal activities, highlighting the potential of these compounds in agricultural applications (Xin, 2009).
Applications in Cardiovascular Research
The compound and its derivatives have also been investigated for their potential as cardiovascular agents. One study prepared a series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cyclic AMP phosphodiesterase, which could serve as new cardiovascular agents. These compounds showed promise in increasing cardiac output without significantly affecting heart rate, suggesting their potential utility in treating cardiovascular diseases (Novinson et al., 1982).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dimethyl-N-[(E)-thiophen-2-ylmethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-6-9(2)19-13(15-8)16-11(18-19)12(20)17-14-7-10-4-3-5-21-10/h3-7H,1-2H3,(H,17,20)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTXCTSJVZRBKJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-ethylpyrimidin-5-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5573269.png)

![3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline](/img/structure/B5573293.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)
![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5573308.png)

![N-{[(2-ethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5573323.png)
![5-bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5573325.png)
![(3R*,4S*)-1-[3-(3-chlorophenyl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5573332.png)
![3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)

![2-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573345.png)
![[1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B5573350.png)

